3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid
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Overview
Description
“3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid” is a chemical compound with the molecular formula C15H15NO3 . It is a versatile material with potential applications in scientific research.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H15NO3/c1-2-9-19-15-12(7-8-14(17)18)10-11-5-3-4-6-13(11)16-15/h3-8,10H,2,9H2,1H3,(H,17,18)/b8-7+ .Scientific Research Applications
Synthesis and Characterization
Research has shown significant interest in synthesizing and characterizing compounds related to "3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid" for their unique properties and potential applications. Studies include the synthesis of quinoline derivatives exhibiting anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, indicating a potential for therapeutic applications (Alam et al., 2011). Another study involved the synthesis of organotin(IV) carboxylates based on amide carboxylic acids, highlighting the diverse molecular architectures these compounds can form, which could have implications for materials science and pharmacology (Xiao et al., 2013).
Photophysical Properties
The study of the photophysical properties of quinoline derivatives has also been a subject of interest. For instance, the tuning of aggregation-enhanced emission and solid-state emission from 1,8-naphthalimide derivatives, related to quinoline structures, has been explored. Such studies offer insights into the potential use of these compounds in optoelectronic devices and sensors, owing to their enhanced emission properties in the nanoaggregate state (Srivastava et al., 2016).
Potential Medicinal Applications
Several studies have explored the medicinal applications of quinoline derivatives. Research on the synthesis, crystal structure, spectroscopic characterization, and antioxidant activity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives has shown that these compounds exhibit promising antioxidant activities, suggesting their potential as therapeutic agents in diseases where oxidative stress is a contributing factor (Baba et al., 2019). Another area of interest is the development of nonlipid LPA2-specific agonists from isoquinoline derivatives for preventing programmed cell death involved in many types of degenerative and inflammatory diseases (Kiss et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(2-propoxyquinolin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-9-19-15-12(7-8-14(17)18)10-11-5-3-4-6-13(11)16-15/h3-8,10H,2,9H2,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABXGCZYGRGUEQ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=NC2=CC=CC=C2C=C1/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837146 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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